1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane
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Overview
Description
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its trifluoromethyl group and azabicyclo structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it challenging to scale up. Another approach involves the use of photochemistry to access new building blocks, which can be readily derivatized through numerous transformations .
Chemical Reactions Analysis
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic substitution reactions
Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems due to its unique structural properties.
Medicine: It is explored for its potential as a bioisostere in drug design, particularly in the development of fungicides and other pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its trifluoromethyl and azabicyclo groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s rigid structure also contributes to its ability to fit into specific binding sites, enhancing its efficacy as a bioisostere .
Comparison with Similar Compounds
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane is compared with other similar compounds such as:
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are also used as bioisosteres and have similar structural properties.
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, this compound shares some synthetic routes with this compound.
4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane: This compound is another fluorinated bicyclic structure with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific trifluoromethyl and azabicyclo configuration, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8F3N |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-1-4(2-5)3-10-5/h4,10H,1-3H2 |
InChI Key |
GNFBNFXKMACPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(NC2)C(F)(F)F |
Origin of Product |
United States |
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